Pentanimidamide Hydrochloride

Description

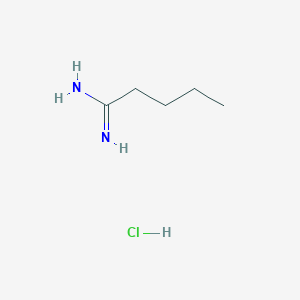

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHQVTXPIOPINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469457 | |

| Record name | Pentanimidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18257-46-0 | |

| Record name | Pentanimidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Pentanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidamide hydrochloride, also known as valeramidine hydrochloride, is a chemical compound with the CAS number 18257-46-0. While not a widely studied pharmaceutical ingredient, its amidine functional group makes it a compound of interest in medicinal chemistry and organic synthesis. Amidine-containing molecules are known to exhibit a range of biological activities and are utilized as building blocks in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a general workflow for the characterization of such a chemical entity.

Chemical and Physical Properties

This compound is the salt formed from the reaction of pentanimidamide with hydrochloric acid. Its fundamental properties are summarized below.

Data Presentation

| Property | Value | Source |

| IUPAC Name | pentanimidamide;hydrochloride | [1][2] |

| Synonyms | Valeramidine hydrochloride, Pentanamidine hydrochloride, Pentanimidamide, monohydrochloride | [3] |

| CAS Number | 18257-46-0 | [1] |

| Molecular Formula | C₅H₁₃ClN₂ | [1][2] |

| Molecular Weight | 136.62 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not available in the searched literature. | |

| Boiling Point | Not available in the searched literature. | |

| Solubility | Readily soluble in water and organic solvents.[5] | [5] |

| pKa | Not available in the searched literature. | |

| Stability | Stable in air; decomposes at high temperatures.[5] | [5] |

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential for characterizing the physicochemical properties of a compound like this compound. Below are detailed methodologies for determining key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., distilled water, ethanol, DMSO) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection and Preparation: After agitation, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH values.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amidinium ion has been neutralized. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Mandatory Visualization

Workflow for Chemical and Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or uncharacterized chemical compound like this compound.

Caption: General workflow for the chemical and physical characterization of a compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Pentanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pentanimidamide Hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and discusses potential purification strategies. Quantitative data is presented in a clear tabular format, and key processes are illustrated with diagrams to facilitate understanding.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a two-step process commencing with the Pinner reaction of valeronitrile (pentanenitrile), followed by ammonolysis of the resulting imido ester intermediate.

Synthesis Pathway

The reaction proceeds in two main stages:

-

Formation of the Pinner Salt: Valeronitrile is reacted with an alcohol, typically methanol, in the presence of anhydrous hydrogen chloride. This acid-catalyzed nucleophilic addition forms the methyl pentanimidate hydrochloride salt, commonly referred to as a Pinner salt.

-

Ammonolysis: The Pinner salt is then treated with ammonia to displace the methoxy group, yielding the final product, this compound.

Experimental Protocol

The following protocol is based on established procedures for the Pinner reaction and subsequent ammonolysis.[1][2]

Step 1: Preparation of Methyl Pentanimidate Hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, charge 100 g (1.20 mol) of valeronitrile and 58 ml of anhydrous methanol.

-

Cooling: Cool the reaction mixture to a temperature between -10 °C and -5 °C using an appropriate cooling bath.

-

HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the solution while vigorously stirring and maintaining the temperature in the specified range. Continue the introduction of HCl gas for 15-18 hours.

-

Pressurization and Aging: After the addition of HCl is complete, apply nitrogen pressure of 1.5 to 2.0 kg/cm ² to the reaction vessel. Maintain the reaction under this pressure at a temperature of 0-15 °C for 14 hours.

-

Methanol Addition and Stirring: Add an additional 55 ml of anhydrous methanol to the reaction mixture and continue stirring for another 60 minutes.

-

Intermediate Product: The resulting product is the semi-solid methyl pentanimidate hydrochloride. A purity of approximately 95% can be expected.[2]

Step 2: Ammonolysis to this compound

-

Preparation of Ammonia Solution: Prepare a solution of anhydrous ammonia in an appropriate anhydrous solvent, such as methanol.

-

Reaction: The crude methyl pentanimidate hydrochloride is then treated with the methanolic ammonia solution. The reaction is typically carried out at a controlled temperature, for instance between 0 °C and 50 °C. The pH of the reaction mixture should be adjusted to between 7 and 11.

-

Reaction Completion and Work-up: The reaction progress can be monitored by techniques such as TLC or GC. Upon completion, the ammonium chloride byproduct is typically removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Valeronitrile | [2] |

| Reagents | Methanol, Anhydrous HCl, Ammonia | [1][2] |

| Intermediate | Methyl Pentanimidate Hydrochloride | [2] |

| Intermediate Purity | ~95% | [2] |

| Intermediate Yield | ~96% | [2] |

| Final Product | This compound |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts such as ammonium chloride, and any side products. Recrystallization is a standard and effective method for the purification of solid organic compounds.

Purification Workflow

A general workflow for the purification of this compound is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate) catalyst - Google Patents [patents.google.com]

The Crystal Structure of Valeramidine Hydrochloride: A Technical Guide

Absence of Public Data: As of December 2025, the crystal structure of Valeramidine hydrochloride has not been publicly disclosed in crystallographic databases. This guide provides a comprehensive framework for its determination, intended for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols, from synthesis to structural elucidation, based on established methodologies for similar small organic hydrochloride salts.

Synthesis and Crystallization of Valeramidine Hydrochloride

The initial and most critical step is the synthesis of high-purity Valeramidine hydrochloride and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Valeramidine Hydrochloride

A common and effective method for the synthesis of aliphatic amidine hydrochlorides is the Pinner reaction.[1][2] This two-step process involves the formation of an imidate ester from a nitrile, followed by aminolysis.

Experimental Protocol:

-

Imidate Ester Formation: Valeronitrile is dissolved in anhydrous ethanol (or another suitable alcohol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation, leading to the formation of the ethyl pentanimidate hydrochloride precipitate. The reaction is typically allowed to proceed for several hours to ensure complete conversion.

-

Aminolysis: The isolated imidate ester hydrochloride is then reacted with a solution of ammonia in anhydrous ethanol. This reaction proceeds via nucleophilic substitution at the imine carbon, displacing the ethoxy group to form Valeramidine. The reaction mixture is stirred for an extended period at room temperature.

-

Salt Formation and Purification: The resulting Valeramidine free base is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or isopropanol.[3] The crude Valeramidine hydrochloride product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield high-purity crystalline material.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of Valeramidine hydrochloride in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent) is allowed to evaporate slowly in a controlled environment.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Physicochemical Characterization

Prior to crystallographic analysis, it is essential to characterize the bulk material to confirm its identity and purity.

| Property | Method | Expected Outcome for Valeramidine Hydrochloride |

| Melting Point | Differential Scanning Calorimetry (DSC) | A sharp, well-defined melting endotherm, indicating a crystalline solid. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak, confirming the absence of significant impurities. |

| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra consistent with the molecular structure of Valeramidine hydrochloride. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the Valeramidine cation. | |

| Solubility | Equilibrium Solubility Assay | Quantitative solubility data in various solvents to aid in the selection of appropriate crystallization and formulation conditions.[4] |

| pKa | Potentiometric Titration | The acid dissociation constant of the protonated amidinium group, which is crucial for understanding its behavior in physiological media. |

Crystal Structure Determination by X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[5][6][7]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.[8][9]

-

Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal system. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.[10]

Anticipated Crystallographic Data for Valeramidine Hydrochloride:

| Parameter | Description |

| Chemical Formula | C5H13ClN2 |

| Formula Weight | To be calculated from the determined formula |

| Crystal System | To be determined (e.g., monoclinic, orthorhombic) |

| Space Group | To be determined (e.g., P21/c, Pbca) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (Å3) |

| Z | Number of formula units per unit cell |

| Calculated Density | Dc (g/cm3) |

| Absorption Coefficient | μ (mm-1) |

| F(000) | Number of electrons in the unit cell |

| Crystal Size | Dimensions of the crystal used for data collection (mm) |

| Temperature | Data collection temperature (K) |

| Radiation | Wavelength of X-rays used (Å) |

| 2θ Range for Data Collection | Range of diffraction angles measured (°) |

| Index Ranges | Miller indices (h, k, l) of the measured reflections |

| Reflections Collected | Total number of reflections measured |

| Independent Reflections | Number of unique reflections |

| Refinement Method | Full-matrix least-squares on F2 |

| Data / Restraints / Parameters | Number of data points, restraints, and refined parameters |

| Goodness-of-Fit on F2 | A measure of the quality of the refinement |

| Final R indices [I>2σ(I)] | R1 and wR2 values indicating the agreement between the model and the data |

| R indices (all data) | R1 and wR2 values for all reflections |

| Largest Diff. Peak and Hole | Residual electron density (e-/Å3) |

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification, purity analysis, and characterization of the bulk crystalline material.[11][12][13]

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the recrystallized Valeramidine hydrochloride is packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder X-ray diffractometer. The sample is scanned over a range of 2θ angles (e.g., 5-40°) while being irradiated with monochromatic X-rays.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase. The positions and relative intensities of the diffraction peaks can be used to identify the substance by comparison with a database or with a pattern calculated from the single-crystal structure.

Visualizing Experimental Workflows

Conclusion

While the crystal structure of Valeramidine hydrochloride is not currently in the public domain, this guide provides a robust and detailed roadmap for its determination. By following these established protocols, researchers can successfully synthesize, crystallize, and ultimately elucidate the three-dimensional atomic arrangement of this compound. The resulting structural information will be invaluable for understanding its solid-state properties, guiding formulation development, and providing insights into its structure-activity relationships.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the physicochemical properties of pyronaridine - a new antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. excillum.com [excillum.com]

- 6. X-ray single-crystal diffraction | FZU [fzu.cz]

- 7. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 11. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 13. Powder diffraction - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Pentanimidamide Hydrochloride: A Technical Guide

Introduction

Pentanimidamide hydrochloride (C₅H₁₃ClN₂) is a chemical compound of interest to researchers in various fields, including medicinal chemistry and drug development.[1][2][3] Its structure, featuring a polar amidine group, suggests its potential role as a synthon in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is important to note that while commercial suppliers indicate the availability of such data, specific experimental spectra for this compound are not readily found in publicly accessible databases. Therefore, this guide presents predicted data based on the compound's structure, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~9.0 - 10.0 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O. Chemical shift can be highly variable depending on solvent and concentration. |

| ~8.5 - 9.5 | Broad Singlet | 2H | =NH₂⁺ | Exchangeable with D₂O. Chemical shift can be highly variable. |

| ~2.4 - 2.6 | Triplet | 2H | -CH₂-C(=NH)NH₂ | α-protons adjacent to the amidine group. |

| ~1.6 - 1.8 | Sextet | 2H | -CH₂-CH₂-C(=NH)NH₂ | β-protons. |

| ~1.3 - 1.5 | Sextet | 2H | CH₃-CH₂-CH₂- | γ-protons. |

| ~0.9 - 1.0 | Triplet | 3H | CH₃-CH₂- | Terminal methyl protons. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 - 175 | C=N | Amidine carbon, expected to be significantly deshielded. |

| ~35 - 45 | -CH₂-C(=NH)NH₂ | α-carbon. |

| ~25 - 35 | -CH₂-CH₂-C(=NH)NH₂ | β-carbon. |

| ~20 - 30 | CH₃-CH₂-CH₂- | γ-carbon. |

| ~10 - 15 | CH₃-CH₂- | Terminal methyl carbon. |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3100 | N-H stretch | Broad and strong, indicative of the amine and imine N-H bonds, likely with hydrogen bonding. |

| 2960 - 2850 | C-H stretch | Aliphatic C-H stretching of the pentyl group. |

| ~1680 - 1640 | C=N stretch | Characteristic stretching vibration of the imine double bond. |

| ~1600 | N-H bend | Bending vibration of the amine group. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 101.1157 | [M+H]⁺ (of free base) | Expected molecular ion peak for the protonated free base (C₅H₁₃N₂) in positive ion mode. The hydrochloride salt will dissociate in the ion source. |

| Various | Fragmentation ions | Fragmentation pattern would involve cleavage of the pentyl chain. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and slow down the exchange of labile N-H protons, allowing for their observation. D₂O can also be used, but will result in the exchange and disappearance of the N-H proton signals.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.

-

Instrument Setup:

-

Set up the mass spectrometer in positive ion detection mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal signal.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak, which for this compound will be the protonated free base [C₅H₁₂N₂ + H]⁺.

-

If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can provide further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Solubility of Pentanimidamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pentanimidamide Hydrochloride

This compound is an organic compound with the molecular formula C₅H₁₃ClN₂ and a molecular weight of approximately 136.62 g/mol [1]. It is the hydrochloride salt of pentanimidamide. General information from chemical suppliers indicates that it is a white to off-white solid[2]. While one source qualitatively describes it as being "easily soluble in water and organic solvents," specific quantitative data to support this claim is not provided[3]. The lack of concrete solubility data necessitates a standardized approach to its experimental determination.

Quantitative Solubility Data

A thorough search of publicly available scientific databases and chemical supplier information did not yield specific quantitative data (e.g., in g/100mL, mol/L, or mg/mL) for the solubility of this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis | ||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 | |||

| ... (add other solvents as needed) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, degassed to prevent bubble formation during the experiment.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at various time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any remaining solid particles.

-

Dilution: If necessary, dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the organic solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Pentanimidamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentanimidamide Hydrochloride is a small organic molecule belonging to the amidine class of compounds. As with any active pharmaceutical ingredient (API), understanding its thermal stability is paramount for drug development, formulation, manufacturing, and storage. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and changes in physical properties, all of which can impact the safety and efficacy of a drug product.

This technical guide provides an in-depth overview of the principles and methodologies used to assess the thermal stability and decomposition of pharmaceutical salts like this compound. It outlines inferred thermal characteristics and proposes a potential decomposition pathway based on the known chemistry of similar compounds.

Thermal Stability Analysis: Core Principles

The primary techniques employed to evaluate the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide complementary information on how a material behaves upon heating.

Principle of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that continuously measures the mass of a sample as it is heated at a constant rate.[2][3] The resulting data is plotted as mass or mass percentage versus temperature, generating a TGA curve. A loss in mass indicates a decomposition or volatilization event. The TGA thermogram provides crucial information about the thermal stability of a material, its compositional analysis (e.g., moisture or solvent content), and the kinetics of its decomposition.[1][4]

Principle of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[5][6] DSC can detect physical and chemical changes that involve an exchange of heat, such as melting, crystallization, glass transitions, and chemical reactions, including decomposition.[7][8] The output of a DSC experiment is a thermogram plotting heat flow versus temperature, where endothermic (heat-absorbing) and exothermic (heat-releasing) events appear as peaks.

Inferred Thermal Profile of this compound

While specific data is unavailable, a hypothetical thermal profile for this compound can be inferred from the behavior of other small molecule organic hydrochloride salts.

Inferred Thermogravimetric Analysis (TGA) Data

The decomposition of a hydrochloride salt often occurs in distinct steps. The initial step is typically the loss of hydrogen chloride (HCl), followed by the decomposition of the remaining organic base at higher temperatures.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Inferred Event |

| 1 | 150 - 250 | ~26.7 | Loss of Hydrogen Chloride (HCl) |

| 2 | 250 - 400 | ~73.3 | Decomposition of Pentanimidamide |

| Table 1: Hypothetical TGA data for the decomposition of this compound. The weight loss is calculated based on the molecular weight of this compound (136.62 g/mol ) and HCl (36.46 g/mol ). |

Inferred Differential Scanning Calorimetry (DSC) Data

The DSC thermogram would be expected to show an endothermic event corresponding to the melting of the salt, potentially followed by decomposition. It is also possible for decomposition to occur concurrently with melting.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Inferred Transition |

| 1 | 160 - 170 | ~175 | -100 to -150 | Melting |

| 2 | > 180 | > 200 | Variable | Onset of Decomposition |

| Table 2: Hypothetical DSC data for this compound. Values are typical for small organic hydrochloride salts. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible TGA and DSC data.

Detailed Methodology for Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the TGA of a small molecule hydrochloride salt.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).[9]

-

Experimental Parameters:

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA thermogram to determine the onset temperature of decomposition and the percentage weight loss for each decomposition step.

Detailed Methodology for Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for the DSC analysis of a small molecule hydrochloride salt.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a suitable DSC pan (e.g., aluminum).[6] Crimp the pan with a lid; a pinhole in the lid may be used to allow for the escape of any evolved gases.

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting and initial decomposition point (e.g., 25 °C to 300 °C) at a controlled heating rate, typically 10 °C/min.[7][8]

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and an empty reference pan.

-

Data Analysis: Analyze the DSC thermogram to identify and characterize thermal events such as melting (onset temperature, peak temperature, and enthalpy of fusion) and decomposition.

Mandatory Visualization

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the ionic bond between the pentanimidamidinium cation and the chloride anion, leading to the release of hydrogen chloride gas. The resulting pentanimidamide base would then undergo further decomposition at higher temperatures.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is essential for the comprehensive thermal characterization of a new pharmaceutical salt.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. veeprho.com [veeprho.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. mt.com [mt.com]

- 5. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epfl.ch [epfl.ch]

The Catalytic Mechanism of Pentanimidamide Hydrochloride: An Uncharted Territory

Despite interest in the broader class of amidine compounds for various chemical transformations, a comprehensive, in-depth technical guide on the specific catalytic mechanism of action of Pentanimidamide Hydrochloride remains elusive within publicly accessible scientific literature and chemical databases.

Extensive searches for the catalytic activity, experimental protocols, and quantitative data related to this compound have yielded limited to no specific information. While the compound is commercially available and its basic chemical properties are documented, its role as a catalyst, including its mechanism of action, specific applications, and associated experimental workflows, is not detailed in the current body of scientific research.

Chemical suppliers may list this compound under broad categories such as "Catalysts and Ligands"; however, this appears to be a general classification rather than an indication of established and documented catalytic applications.

General Context: The Catalytic Potential of Amidines

Amidines, as a class of organic compounds, are recognized for their utility in organic synthesis. Their strong basicity and ability to form stable cationic species, amidinium ions, underpin their potential as catalysts or ligands in various reactions. Conceptually, the catalytic cycle of a generic amidine catalyst could involve the following logical steps:

Caption: A generalized logical workflow for a potential amidine-based catalytic cycle.

This theoretical pathway highlights the potential roles an amidine compound like this compound could play in a catalytic process. However, without specific experimental data, this remains a speculative representation.

Data and Experimental Protocols: A Notable Absence

A critical component of a technical guide is the presentation of quantitative data and detailed experimental protocols. The search for information on this compound as a catalyst did not yield any of the following:

-

Quantitative Data: No tables summarizing reaction yields, turnover numbers (TON), turnover frequencies (TOF), or kinetic data for catalytic reactions involving this compound were found.

-

Experimental Protocols: Detailed methodologies for utilizing this compound as a catalyst in specific chemical transformations are not available in the reviewed literature.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals investigating the catalytic potential of novel compounds, the case of this compound highlights a significant gap in the current scientific literature. While the structural features of amidines suggest potential catalytic activity, there is no concrete evidence to support this for this compound at this time.

Future research in this area would require foundational studies to:

-

Identify reactions where this compound may exhibit catalytic activity.

-

Conduct systematic experimental investigations to elucidate the mechanism of action.

-

Quantify the efficiency and scope of its catalytic performance.

Until such research is published, a detailed technical guide on the catalytic mechanism of this compound cannot be constructed. The scientific community awaits further studies to potentially uncover and define the catalytic role of this compound.

The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and History of Short-Chain Alkylamidine Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of short-chain alkylamidine hydrochlorides, a class of compounds that has become foundational in synthetic chemistry and drug discovery. From their initial synthesis in the late 19th century to their contemporary applications, this document provides a comprehensive overview of their development, including detailed experimental protocols, a summary of their biological activities, and visualizations of their mechanism of action.

Discovery and Historical Context

The history of short-chain alkylamidine hydrochlorides is intrinsically linked to the pioneering work of the German chemist Adolf Pinner . In 1877, Pinner first described the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ester salt, now famously known as a Pinner salt . This reaction was a significant breakthrough in organic synthesis.[1][2][3] Pinner's subsequent work demonstrated that these salts could readily react with ammonia or amines to produce amidines.[1] This two-step process, today known as the Pinner reaction , became the first reliable and general method for the synthesis of amidines and remains a cornerstone of their preparation nearly 150 years later.[1][4]

The simplest members of this class, such as acetamidine hydrochloride and formamidine hydrochloride, were among the first to be synthesized and characterized.[5][6] Initially, these compounds were of interest from a fundamental chemical standpoint, exploring the reactivity of the newly accessible amidine functional group.[5] It wasn't until the early 20th century that the broader potential of amidine-containing compounds in a biological context began to be explored, starting with the discovery of the antimicrobial properties of more complex diamidines like synthalin.[7] This early work laid the groundwork for the extensive investigation of amidines in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications, including antiprotozoal, insecticidal, and antihypertensive agents.[8][9] More recently, the amidine moiety has been incorporated into inhibitors of enzymes such as BACE1, a key target in Alzheimer's disease research.[10]

The Pinner Reaction: The Foundational Synthesis

The Pinner reaction remains the most common and direct route to primary short-chain alkylamidine hydrochlorides.[8] The reaction proceeds in two distinct steps:

-

Formation of the Pinner Salt (Alkyl Imidate Hydrochloride): A nitrile is reacted with an alcohol in the presence of anhydrous hydrogen chloride. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This results in the formation of a stable crystalline intermediate, the alkyl imidate hydrochloride (Pinner salt).[1][5]

-

Ammonolysis of the Pinner Salt: The isolated Pinner salt is then treated with ammonia (or a primary/secondary amine) to displace the alkoxy group, yielding the corresponding amidine hydrochloride.[1][5]

The overall transformation can be represented as follows:

Detailed Experimental Protocol: Synthesis of Acetamidine Hydrochloride

The following protocol is adapted from the well-established procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods.[11]

Step 1: Preparation of Ethyl Acetimidate Hydrochloride (Pinner Salt)

-

In a 1-liter suction flask, prepare a solution of 100 g (2.44 moles) of thoroughly dried acetonitrile and 113 g (143 cc, 2.5 moles) of absolute ethyl alcohol.

-

Surround the flask with a freezing mixture of ice and salt to cool the solution.

-

Pass dry hydrogen chloride gas into the solution until an increase in weight of 95 g (2.6 moles) is achieved. This process typically takes about four hours and can be expedited with efficient mechanical stirring.

-

Stopper the flask tightly, ensuring the side arm is connected to a calcium chloride tube to protect from moisture.

-

Allow the flask to stand for two to three days, during which time the mixture will solidify into a solid mass of ethyl acetimidate hydrochloride crystals.

Step 2: Ammonolysis to Acetamidine Hydrochloride

-

Prepare a solution of dry ammonia gas in absolute ethyl alcohol with a concentration of at least 9% ammonia by weight. The concentration should be confirmed by titration against a standard acid.

-

Break up the solid crystalline mass of ethyl acetimidate hydrochloride and transfer it to a dry mortar.

-

Grind the solid into a paste with 100 cc of absolute alcohol and return it to the reaction flask. This grinding step is crucial to ensure complete reaction, as lumps can become coated with ammonium chloride, preventing the ammonia from reaching the core.[11]

-

Mechanically stir the paste with an excess of the alcoholic ammonia solution (e.g., 500 cc of a 9% solution).

-

During stirring (approximately three hours), the crystals will gradually dissolve, and ammonium chloride will precipitate.

-

Filter the ammonium chloride by suction and evaporate the filtrate on a steam bath to a volume of about 200 cc.

-

Upon cooling, acetamidine hydrochloride will separate as long, colorless prisms.

-

Filter the crystals by suction, wash with a small amount of cold alcohol, and dry in a desiccator over sulfuric acid.

-

A second crop of crystals can be obtained by concentrating the mother liquor. The melting point of the product is 164–166 °C.[11]

Biological Activity and Mechanism of Action

While the simplest short-chain alkylamidine hydrochlorides, such as acetamidine and formamidine hydrochloride, are primarily utilized as versatile intermediates in chemical synthesis, the amidine functional group is a well-recognized pharmacophore.[5] The biological activity of more complex molecules containing this moiety has been extensively studied.

Antimicrobial Properties

A significant area of investigation for amidine-containing compounds has been their antimicrobial activity.[7] This is particularly true for aromatic diamidines. The proposed mechanism of action for many of these compounds involves their ability to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[7]

Quantitative Biological Data

While a vast body of literature exists on the biological activities of complex amidine-containing drugs, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for simple short-chain alkylamidine hydrochlorides, is not extensively reported. These simpler molecules are more often studied for their synthetic utility. However, to provide a context for the biological potential of the amidine functional group, the following table summarizes the activity of some more complex amidine derivatives.

| Compound Class | Specific Compound | Target Organism/Cell Line | Activity Type | Value |

| Aromatic Diamidine | Compound 5 (as described in a study) | HeLa (Cervical Carcinoma) | Antiproliferative | IC50 = 0.80 µM |

| Aromatic Diamidine | Compound 5 (as described in a study) | HepG2 (Hepatocellular Carcinoma) | Antiproliferative | IC50 = 0.64 µM |

| Aromatic Diamidine | Compound 5 (as described in a study) | SW620 (Colorectal Adenocarcinoma) | Antiproliferative | IC50 = 0.22 µM |

| Coumarin Amidine | Compound 11 (as described in a study) | HeLa, HepG2, SW620 | Antiproliferative | IC50 in nM range |

| Azo Compound with Amidine | Compound 50 (as described in a study) | Bacillus subtilis | Antimicrobial | MIC = 12.5 µg/mL |

The data presented in this table is for illustrative purposes to demonstrate the biological activity of the amidine pharmacophore in more complex molecules. Specific quantitative data for simple short-chain alkylamidine hydrochlorides is sparse in the reviewed literature.

Modern Applications and Future Outlook

The legacy of Pinner's discovery continues to expand. Short-chain alkylamidine hydrochlorides, particularly acetamidine hydrochloride, are crucial starting materials in the synthesis of a wide array of heterocyclic compounds, including pyrimidines and imidazoles.[5] For instance, acetamidine hydrochloride is a key precursor in the industrial synthesis of Vitamin B1 (Thiamine).[5]

The inherent basicity and ability of the amidinium cation to engage in hydrogen bonding have made the amidine group a valuable component in the design of enzyme inhibitors and receptor ligands. The exploration of amidine-containing compounds as BACE1 inhibitors for Alzheimer's disease is a testament to the enduring relevance of this functional group in modern drug discovery.[10]

Conclusion

From a 19th-century chemical curiosity to a 21st-century mainstay in medicinal chemistry and organic synthesis, the journey of short-chain alkylamidine hydrochlorides highlights the profound impact of fundamental chemical discoveries. The Pinner reaction, developed over a century ago, remains the principal method for their synthesis, a testament to its robustness and versatility. While the simplest members of this class are primarily valued as synthetic building blocks, the amidine functional group they carry is a powerful pharmacophore, integral to the activity of a diverse range of bioactive molecules. Future research will undoubtedly continue to uncover new applications for these foundational compounds, further solidifying their importance in the chemical and pharmaceutical sciences.

References

- 1. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative relationships between structure and antimicrobial activity of new "soft" bisquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentanimidamide Hydrochloride: An Examination of a Chemical Entity with Undisclosed Research Applications

Despite a comprehensive search of scientific literature and chemical databases, Pentanimidamide Hydrochloride, also known as Valeramidine Hydrochloride, appears to be a chemical compound with no publicly documented research applications, mechanisms of action, or experimental data in the biological or pharmaceutical sciences.

This in-depth technical guide sought to explore the potential research applications of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive inquiries have revealed a significant absence of scholarly articles, preclinical or clinical studies, or any form of research that would provide the necessary data to fulfill the core requirements of this guide, including quantitative data, experimental protocols, and signaling pathways.

The available information is limited to its chemical identity and safety data, primarily sourced from chemical suppliers and public chemical databases.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound have been compiled.

| Property | Value | Source |

| Molecular Formula | C5H13ClN2 | [1][2][3][4] |

| Molecular Weight | 136.62 g/mol | [3][4] |

| Synonyms | Valeramidine hydrochloride, Pentanimidamide, monohydrochloride | [5] |

| Appearance | White to off-white solid | [5][4] |

| Purity | Typically offered at ≥95% | [4] |

| Storage | Recommended at 2-8°C | [5] |

Safety and Handling

Hazard information indicates that this compound is harmful if swallowed and can cause skin and eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment, are advised when handling this compound.

Analysis of Research Landscape

The investigation into the research applications of this compound yielded no specific results. Searches for its synonyms and for broader terms such as "pentanimidamide derivatives in drug discovery" did not uncover any studies involving this specific molecule. While there is research on related chemical classes, such as pentamidine analogues, these studies do not mention this compound.

This lack of published data prevents the creation of the requested in-depth technical guide, which would necessitate:

-

Quantitative Data: No IC50 values, binding constants, pharmacokinetic parameters, or other quantitative measures of biological activity have been reported.

-

Experimental Protocols: Without any published studies, there are no established methodologies for experiments involving this compound.

-

Signaling Pathways and Workflows: The mechanism of action of this compound is unknown, and therefore no signaling pathways or experimental workflows can be diagrammed.

Logical Relationship Diagram: Information Retrieval Outcome

The following diagram illustrates the logical outcome of the comprehensive search for research applications of this compound.

References

- 1. This compound | C5H13ClN2 | CID 11615174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. New pentamidine analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18257-46-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling of Pentanimidamide Hydrochloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Pentanimidamide Hydrochloride (CAS No. 18257-46-0) in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document combines known hazard information with established best practices for handling solid chemical irritants.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₃ClN₂ | [1][2] |

| Molecular Weight | 136.62 g/mol | [2][3] |

| Appearance | Solid | [1][2] |

| CAS Number | 18257-46-0 | [1][2] |

| Synonyms | Pentanimidamide, monohydrochloride; Valeramidine hydrochloride | [1] |

Hazard Identification and Health Effects

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential harm if ingested.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

Routes of Exposure and Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

The following diagram illustrates the relationship between routes of exposure and the initial first aid response.

Safe Handling and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

A chemical fume hood is required when weighing the powder or when there is a potential for dust generation.[5]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A lab coat must be worn. Nitrile gloves are recommended; however, it is crucial to check the manufacturer's specific recommendations for glove compatibility.

-

Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[5]

3.3. General Handling Procedures

-

Avoid creating dust when handling the solid material.

-

Use a designated area for working with this compound.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

3.4. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Weighing and Handling of Powdered this compound

This protocol outlines the steps for safely weighing and handling the solid form of this compound to minimize exposure.

Materials:

-

This compound

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate receiving vessel with a lid

-

Chemical fume hood

-

Personal Protective Equipment (as specified in section 3.2)

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Designated Area: If possible, place the analytical balance inside the chemical fume hood. If this is not feasible, place the balance as close as possible to the hood.[6]

-

Taring the Vessel: Place the lidded receiving vessel on the balance and tare it.

-

Transferring the Powder: Move the tared vessel into the chemical fume hood. Carefully use a spatula to transfer the desired amount of this compound into the vessel. Keep the stock container and the receiving vessel as low as possible to minimize dust.

-

Initial Weighing: Secure the lid on the receiving vessel and move it back to the balance to record the weight.

-

Adjusting the Amount: If adjustments to the weight are necessary, return the lidded vessel to the fume hood to add or remove the powder.

-

Dissolving the Powder: If the next step is to dissolve the powder, this should also be done within the fume hood.

-

Decontamination: After use, decontaminate the spatula and the work surface within the fume hood. Dispose of any contaminated weighing paper or boats as hazardous waste.

-

Hand Washing: After completing the procedure and removing PPE, wash hands thoroughly with soap and water.

The following flowchart visualizes the safe handling workflow for powdered chemicals.

First Aid Measures

In case of exposure, immediate action is crucial.

-

Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

6.1. Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Isolate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

-

Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protection: Don the appropriate PPE, including a respirator if necessary.

-

Containment: Carefully cover the solid spill with an absorbent material to prevent it from becoming airborne.

-

Cleanup: Gently sweep the material into a suitable container for hazardous waste. Avoid creating dust. Wetting the material slightly with a suitable solvent (if compatible) may help to reduce dust.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste according to your institution's guidelines.

6.2. Waste Disposal

All waste materials containing this compound, including empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before use.

References

- 1. Pentanimidamide, HCl | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C5H13ClN2 | CID 11615174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 18257-46-0, Pentanamidine hydrochloride, Butylamidine hydrochloride, Pentanamidine hydrochloride, Valeramidine hydrochloride - chemBlink [chemblink.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 8. Understanding Chemical Eye Injuries and First Aid Treatment - Specialty Vision [specialty.vision]

- 9. westbrowardeyecare.com [westbrowardeyecare.com]

Methodological & Application

Application Notes and Protocols: Pentanimidamide Hydrochloride as a Novel Catalyst in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidamide hydrochloride is a small molecule belonging to the amidine class of compounds.[1][2][3] While its primary applications have been explored in other areas, its chemical structure suggests a potential, yet underexplored, role as a catalyst in organic synthesis. The presence of a protonated amidinium ion allows it to function as a Brønsted acid catalyst, making it a candidate for promoting various condensation reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals, often involving the formation of esters, amides, imines, and other key functional groups. This document provides a theoretical framework and hypothetical protocols for the application of this compound as a catalyst in such transformations.

Principle of Catalysis

The catalytic activity of this compound in condensation reactions is predicated on its ability to act as a proton donor. The amidinium ion can protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The catalyst is then regenerated upon elimination of a water molecule, completing the catalytic cycle. This mechanism is analogous to that of other acid catalysts used in condensation reactions.

Hypothetical Application: Esterification of Carboxylic Acids

Esterification is a classic condensation reaction involving a carboxylic acid and an alcohol. Acid catalysts are frequently employed to accelerate this process.

Experimental Protocol: Synthesis of Ethyl Benzoate

This protocol describes a hypothetical procedure for the synthesis of ethyl benzoate from benzoic acid and ethanol, using this compound as a catalyst.

Materials:

-

Benzoic acid

-

Ethanol (anhydrous)

-

This compound

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add benzoic acid (1.22 g, 10 mmol), ethanol (2.3 g, 50 mmol), and toluene (20 mL).

-

Add this compound (0.137 g, 1 mmol, 10 mol%).

-

Heat the reaction mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted benzoic acid.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation to obtain pure ethyl benzoate.

Hypothetical Quantitative Data

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | 110 | 8 | 75 |

| 2 | 10 | 110 | 6 | 88 |

| 3 | 15 | 110 | 6 | 89 |

Hypothetical Application: Imine Formation

The formation of an imine from an aldehyde or ketone and a primary amine is another important acid-catalyzed condensation reaction.

Experimental Protocol: Synthesis of N-Benzylidene-aniline

This protocol outlines a hypothetical procedure for the synthesis of N-benzylidene-aniline from benzaldehyde and aniline using this compound as a catalyst.

Materials:

-

Benzaldehyde

-

Aniline

-

This compound

-

Dichloromethane (anhydrous)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer

Procedure:

-

To a 50 mL round-bottom flask equipped with a condenser and magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), and anhydrous dichloromethane (20 mL).

-

Add this compound (0.068 g, 0.5 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 1-2 hours), add anhydrous sodium sulfate to the reaction mixture to remove the generated water.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

-

Recrystallize the crude product from ethanol to obtain pure N-benzylidene-aniline.

Hypothetical Quantitative Data

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.5 | 25 | 2 | 85 |

| 2 | 5 | 25 | 1.5 | 92 |

| 3 | 7.5 | 25 | 1.5 | 93 |

Visualizations

Caption: General experimental workflow for a condensation reaction.

Caption: Proposed catalytic cycle for esterification.

Disclaimer: The application of this compound as a catalyst in condensation reactions is theoretical and based on its chemical properties. The provided protocols and data are illustrative and have not been experimentally validated. Researchers should exercise standard laboratory safety precautions and conduct small-scale trials to validate these hypotheses.

References

Application Notes and Protocols: Valeramidine Hydrochloride in Functional Group Transformations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general reactivity of amidines and analogous compounds, such as formamidine hydrochloride. Currently, there is a lack of specific published literature detailing the use of Valeramidine hydrochloride in functional group transformations. The provided information is intended to be a hypothetical guide and a starting point for experimental investigation. All proposed reactions and protocols require experimental validation.

Introduction

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂. They are more basic than amides and serve as valuable precursors in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.[1] Valeramidine, as a member of this class, is the imine derivative of valeramide. Its hydrochloride salt, Valeramidine hydrochloride, is expected to be a stable, solid precursor to the free amidine base.

While direct applications of Valeramidine hydrochloride in functional group transformations are not documented, its reactivity can be inferred from the well-established chemistry of other amidines, such as formamidine and benzamidine.[2][3] Typically, the amidine hydrochloride salt is treated with a base to liberate the free amidine, which then acts as a nucleophile in subsequent reactions.[4]

This document outlines potential applications of Valeramidine hydrochloride in the synthesis of heterocyclic systems and other functional group interconversions, providing hypothetical protocols and data as a guide for researchers.

Proposed Application I: Synthesis of Pyrimidine Derivatives

Amidines are common building blocks for the synthesis of pyrimidine rings through condensation with 1,3-dicarbonyl compounds. It is proposed that Valeramidine can undergo a similar transformation to yield 2-butyl-substituted pyrimidines, which are of interest in medicinal chemistry.

Reaction Scheme